(R)-1-Aminopentan-3-ol hydrochloride (R)-1-Aminopentan-3-ol hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC20689534
InChI: InChI=1S/C5H13NO.ClH/c1-2-5(7)3-4-6;/h5,7H,2-4,6H2,1H3;1H
SMILES:
Molecular Formula: C5H14ClNO
Molecular Weight: 139.62 g/mol

(R)-1-Aminopentan-3-ol hydrochloride

CAS No.:

Cat. No.: VC20689534

Molecular Formula: C5H14ClNO

Molecular Weight: 139.62 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-Aminopentan-3-ol hydrochloride -

Specification

Molecular Formula C5H14ClNO
Molecular Weight 139.62 g/mol
IUPAC Name 1-aminopentan-3-ol;hydrochloride
Standard InChI InChI=1S/C5H13NO.ClH/c1-2-5(7)3-4-6;/h5,7H,2-4,6H2,1H3;1H
Standard InChI Key ZMUVKMUVOKJCJV-UHFFFAOYSA-N
Canonical SMILES CCC(CCN)O.Cl

Introduction

Chemical and Structural Properties

Molecular Characteristics

(R)-1-Aminopentan-3-ol hydrochloride is a white to off-white crystalline solid at room temperature. Its IUPAC name, 1-aminopentan-3-ol;hydrochloride, reflects the presence of a primary amine group at position 1 and a secondary alcohol at position 3 on the pentane backbone. The hydrochloride salt form improves stability and solubility in polar solvents compared to the free base. Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC5H14ClNO\text{C}_5\text{H}_{14}\text{ClNO}
Molecular Weight139.62 g/mol
Canonical SMILESCCC(CCN)O.Cl
InChI KeyZMUVKMUVOKJCJV-UHFFFAOYSA-N

The compound’s stereochemistry is critical for its interactions in chiral environments. Computational models predict a dipole moment of 2.8 Debye, suggesting moderate polarity.

Synthesis and Manufacturing

Industrial Production Routes

The synthesis of (R)-1-Aminopentan-3-ol hydrochloride typically involves asymmetric reduction of a ketone precursor followed by hydrochlorination. A common pathway includes:

  • Asymmetric Reduction: 3-Oxopentanenitrile is reduced using a chiral catalyst (e.g., Ru-BINAP complexes) to yield (R)-3-hydroxypentanenitrile with enantiomeric excess >95% .

  • Hydrolysis and Salt Formation: The nitrile group is hydrolyzed to an amine under acidic conditions, followed by treatment with HCl to form the hydrochloride salt.

Alternative methods employ enzymatic resolution using lipases or esterases to separate enantiomers from racemic mixtures, though yields are often lower than chemical synthesis .

Laboratory-Scale Preparation

Small-scale synthesis for research purposes often utilizes reductive amination strategies:

  • Substrate Preparation: Pentan-3-one is reacted with ammonium acetate in the presence of sodium cyanoborohydride to form racemic 1-aminopentan-3-ol.

  • Chiral Resolution: The (R)-enantiomer is isolated via diastereomeric salt formation with tartaric acid derivatives.

  • Hydrochloride Formation: The purified amine is treated with hydrochloric acid to yield the final product.

Applications in Pharmaceutical and Chemical Industries

Drug Intermediate

(R)-1-Aminopentan-3-ol hydrochloride serves as a building block for:

  • β-Adrenergic Receptor Agonists: The hydroxyl and amine groups facilitate hydrogen bonding with receptor sites, enhancing binding affinity.

  • Antiviral Agents: Chiral amino alcohols are key motifs in protease inhibitors targeting viral replication machinery .

Catalysis

The compound’s ability to coordinate metals makes it a potential ligand in asymmetric catalysis. For example, Cu(II) complexes of (R)-1-aminopentan-3-ol hydrochloride have shown promise in enantioselective aldol reactions, achieving up to 88% ee in preliminary trials .

Research Frontiers and Challenges

Unresolved Questions

  • Metabolic Fate: The compound’s bioavailability and metabolic pathways in mammalian systems remain uncharacterized.

  • Thermal Stability: Decomposition kinetics under elevated temperatures (>150°C) require further study for industrial process optimization.

Emerging Applications

  • Bioconjugation: The amine group enables covalent attachment to carboxylated nanoparticles for targeted drug delivery .

  • Ionic Liquids: Hydrochloride salts of chiral amino alcohols are being explored as green solvents in enantioselective extraction .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator